2-Amino-2,2-dicyclopropylacetic acid

Description

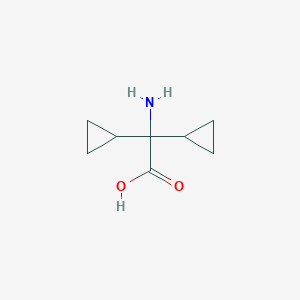

2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

6321-21-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-amino-2,2-dicyclopropylacetic acid |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |

InChI Key |

XURKQOZJWNQCDW-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

Canonical SMILES |

C1CC1C(C2CC2)(C(=O)O)N |

Other CAS No. |

6321-21-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)

Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.

Properties :

- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.

- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .

Applications : Used as a conformational constraint in peptide design to mimic proline .

2-Amino-2-(1-methylcyclopropyl)acetic Acid

Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.

Properties :

- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .

Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)

Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.

Properties :

- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.

- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .

Comparison with Functionalized Derivatives

Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)

Structure : Ethyl ester replaces the carboxylic acid group.

Properties :

- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.

- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .

Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)

Structure : Incorporates a diphosphonic group linked via an ether bond.

Properties :

- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.

- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .

| Property | This compound | Diphosphonic Acid Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |

| Key Application | Drug development | Bone-targeting therapeutics |

Research Findings and Challenges

- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .

- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .

- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.